TRH-R1 Binding: 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline Exhibits Weak Affinity, Confirming Low Endocrine Off-Target Risk
4-Bromo-3-methyl-8-(trifluoromethyl)quinoline exhibits minimal binding affinity for the mouse thyrotropin-releasing hormone receptor subtype 1 (TRH-R1), with an IC₅₀ exceeding 50,000 nM in a radioligand displacement assay using [³H]-Me-His-TRH in HEK293 cells [1]. This weak interaction is a differentiating feature when compared to dedicated TRH-R1 ligand scaffolds that typically achieve low nanomolar potency. The data indicate that this compound does not inadvertently activate or block the hypothalamic-pituitary-thyroid (HPT) axis via TRH-R1, making it a cleaner starting point for medicinal chemistry programs requiring endocrine system neutrality.
| Evidence Dimension | TRH-R1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | > 5.00E+4 nM (50,000 nM) |
| Comparator Or Baseline | Dedicated TRH-R1 ligands: typically < 100 nM |
| Quantified Difference | Target compound >500-fold weaker than active TRH-R1 ligands |
| Conditions | Displacement of [³H]-Me-His-TRH from mouse TRH-R1 expressed in HEK293 cells, 4 hr incubation |
Why This Matters
This low affinity provides experimental validation that the 4-bromo-3-methyl-8-trifluoromethyl scaffold does not carry intrinsic TRH-R1 liability, supporting its selection when endocrine off-target activity must be avoided.
- [1] BindingDB. BDBM50158392 (CHEMBL3781024): IC₅₀ > 5.00E+4 nM at mouse TRH-R1. View Source
